![molecular formula C20H16Br2N4 B12560383 1,1'-[1,3-Phenylenebis(methylene)]bis(4-cyanopyridin-1-ium) dibromide CAS No. 142226-83-3](/img/structure/B12560383.png)
1,1'-[1,3-Phenylenebis(methylene)]bis(4-cyanopyridin-1-ium) dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[1,3-Phenylenebis(methylene)]bis(4-cyanopyridin-1-ium) dibromide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenylenebis(methylene) core linked to two cyanopyridin-1-ium groups, with bromide ions serving as counterions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,3-Phenylenebis(methylene)]bis(4-cyanopyridin-1-ium) dibromide typically involves the reaction of 1,3-bis(methylpyridinium benzene) bromide with disodium maleonitriledithiolate and a metal chloride such as K2PdCl4. The reaction is carried out in an aqueous solution at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to maximize yield and purity.
化学反応の分析
Types of Reactions
1,1’-[1,3-Phenylenebis(methylene)]bis(4-cyanopyridin-1-ium) dibromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The cyanopyridin-1-ium groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyridinium compounds.
科学的研究の応用
1,1’-[1,3-Phenylenebis(methylene)]bis(4-cyanopyridin-1-ium) dibromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
作用機序
The mechanism of action of 1,1’-[1,3-Phenylenebis(methylene)]bis(4-cyanopyridin-1-ium) dibromide involves its interaction with molecular targets through its cyanopyridin-1-ium groups. These interactions can affect various molecular pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1,1’-[1,4-Phenylenebis(methylene)]bis(4-cyanopyridin-1-ium) dibromide: Similar structure but with a different phenylenebis(methylene) linkage.
1,1’-[1,4-Phenylenebis(methylene)]bis(pyridin-1-ium) dibromide: Lacks the cyanopyridin-1-ium groups, resulting in different chemical properties.
Uniqueness
1,1’-[1,3-Phenylenebis(methylene)]bis(4-cyanopyridin-1-ium) dibromide is unique due to its specific phenylenebis(methylene) linkage and the presence of cyanopyridin-1-ium groups
特性
CAS番号 |
142226-83-3 |
|---|---|
分子式 |
C20H16Br2N4 |
分子量 |
472.2 g/mol |
IUPAC名 |
1-[[3-[(4-cyanopyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium-4-carbonitrile;dibromide |
InChI |
InChI=1S/C20H16N4.2BrH/c21-13-17-4-8-23(9-5-17)15-19-2-1-3-20(12-19)16-24-10-6-18(14-22)7-11-24;;/h1-12H,15-16H2;2*1H/q+2;;/p-2 |
InChIキー |
VWIIBCPYNXFXRW-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=CC(=C1)C[N+]2=CC=C(C=C2)C#N)C[N+]3=CC=C(C=C3)C#N.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



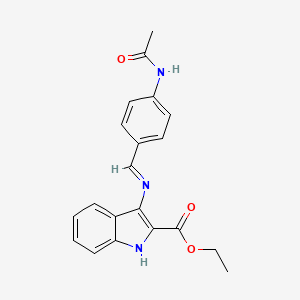

![10-Undecenamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B12560326.png)
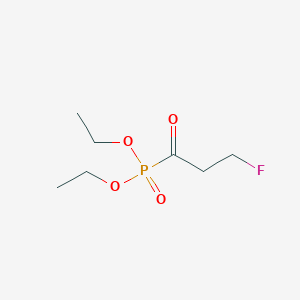

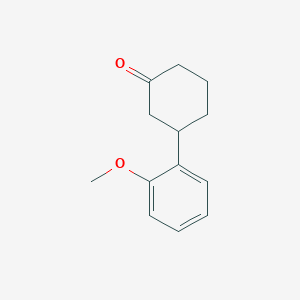
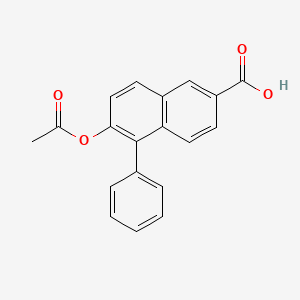
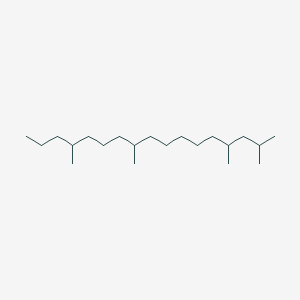


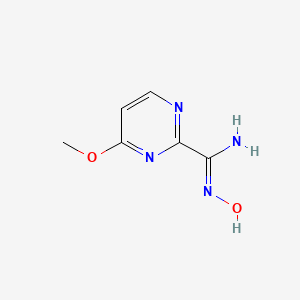
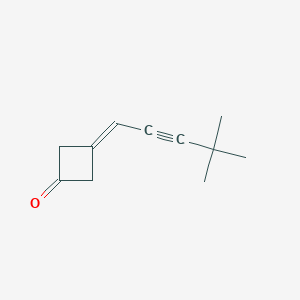
![6-(Pent-4-en-1-yl)-4,6-dihydro-5H-5lambda~6~-thieno[3,4-d][1,3]thiazole-5,5-dione](/img/structure/B12560387.png)
